molecular formula C7H2BrClF2O2 B1279863 5-Bromo-6-chloro-2,2-difluorobenzo[d][1,3]dioxole CAS No. 869188-52-3

5-Bromo-6-chloro-2,2-difluorobenzo[d][1,3]dioxole

Cat. No. B1279863
M. Wt: 271.44 g/mol
InChI Key: XTQZJIDYGRBKKT-UHFFFAOYSA-N
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Description

The compound "5-Bromo-6-chloro-2,2-difluorobenzo[d][1,3]dioxole" is a halogenated organic molecule that contains bromine, chlorine, and fluorine atoms attached to a benzo[d][1,3]dioxole ring system. This structure is of interest due to the presence of multiple halogens, which may influence its reactivity and physical properties, making it potentially useful in various chemical applications.

Synthesis Analysis

The synthesis of halogenated benzo[d][1,3]dioxole derivatives can be complex due to the reactivity of the halogens involved. In the context of related compounds, the synthesis of 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine was achieved from simple and inexpensive starting materials, indicating that the synthesis of halogenated dioxoles can be economically viable . Similarly, the preparation of phthalocyanines with benzylchalcogeno substituents from dibromo benzo[1,2,3]trichalcogenoles suggests that bromine substituents on the benzene ring can be strategically used for further functionalization .

Molecular Structure Analysis

The molecular structure of halogenated dioxoles is characterized by the presence of a dioxole ring, which is a 1,3-dioxole with two oxygen atoms bridging across a benzene ring. The addition of halogens like bromine and chlorine can significantly alter the electronic distribution within the molecule, potentially affecting its reactivity and interaction with other molecules. X-ray crystallographic analysis has been used to confirm the structure of related compounds, which could be applied to determine the precise geometry of "5-Bromo-6-chloro-2,2-difluorobenzo[d][1,3]dioxole" .

Chemical Reactions Analysis

The presence of halogens in the benzo[d][1,3]dioxole ring system can lead to various chemical reactions. For instance, the chlorine atom in 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine is mentioned as a site for further functionalization through cross-coupling reactions . This suggests that the chlorine and bromine in "5-Bromo-6-chloro-2,2-difluorobenzo[d][1,3]dioxole" could also serve as reactive sites for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated dioxoles are influenced by the nature and position of the halogen substituents. For example, the introduction of fluorine atoms can increase the stability of the benzodioxole fragment, as seen in medicinal chemistry research . The study of liquid crystal compounds with a 5,6-difluorobenzofuran core revealed that such structures exhibit a broad nematic range and high clearing points, indicating that the difluorobenzofuran moiety contributes to desirable liquid crystal properties . This information could be extrapolated to predict that "5-Bromo-6-chloro-2,2-difluorobenzo[d][1,3]dioxole" may also display unique physical properties due to its halogenation pattern.

Scientific Research Applications

Metabolic Stability in Medicinal Chemistry

The 2,2-difluorobenzodioxole moiety, closely related to 5-Bromo-6-chloro-2,2-difluorobenzo[d][1,3]dioxole, is used in medicinal chemistry research due to its potential as a metabolically more stable derivative of the benzodioxole fragment. This stability makes it an attractive candidate for drug development (Catalani, Paio, & Perugini, 2010).

Regioflexible Substitution for Synthetic Chemistry

Regioflexible substitution of compounds similar to 5-Bromo-6-chloro-2,2-difluorobenzo[d][1,3]dioxole has been explored in modern organometallic methods. These methods demonstrate the versatility of such compounds in synthetic chemistry, especially in creating various derivatives (Schlosser & Heiss, 2003).

Palladium-Catalyzed Arylations

The compound has been used in palladium-catalyzed direct arylation of heteroarenes, showcasing its reactivity and utility in organic synthesis. This process allows for the efficient production of arylated heteroarenes, contributing to the field of organic chemistry (Huang et al., 2020).

Antibacterial and Health Benefits

Derivatives of 5-Bromo-6-chloro-2,2-difluorobenzo[d][1,3]dioxole, such as safrole, have been studied for their antibacterial properties. These derivatives show potential for medical applications due to their effectiveness against various bacterial strains (Khayyat & Al-Zahrani, 2014).

Synthesis and Characterization in Organic Chemistry

The compound and its related derivatives are subjects of synthesis and characterization studies, enhancing the understanding of their properties and potential applications in organic chemistry. This includes exploring their synthesis methods and structural analysis (Petko, Kot, & Yagupolskii, 2008).

Safety And Hazards

The compound may cause skin and eye irritation . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

The future directions for the use of 5-Bromo-6-chloro-2,2-difluorobenzo[d][1,3]dioxole are not specified in the search results. Given its use in organic synthesis , it’s likely that future research could explore new synthetic applications for this compound.

properties

IUPAC Name

5-bromo-6-chloro-2,2-difluoro-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClF2O2/c8-3-1-5-6(2-4(3)9)13-7(10,11)12-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQZJIDYGRBKKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Br)OC(O2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40468327
Record name 5-Bromo-6-chloro-2,2-difluorobenzo[d][1,3]dioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-chloro-2,2-difluorobenzo[d][1,3]dioxole

CAS RN

869188-52-3
Record name 5-Bromo-6-chloro-2,2-difluorobenzo[d][1,3]dioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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